molecular formula C20H31N3O2S B2559191 N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953140-91-5

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2559191
CAS No.: 953140-91-5
M. Wt: 377.55
InChI Key: AIAUFLPSFCBWCV-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is an organic compound that features a complex structure incorporating a cycloheptyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting piperidine with thiophen-2-ylmethyl chloride under basic conditions.

    Cycloheptyl Group Introduction: The cycloheptyl group is introduced via a nucleophilic substitution reaction using cycloheptyl bromide.

    Oxalamide Formation: The final step involves the formation of the oxalamide by reacting the intermediate product with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine and cycloheptyl groups can enhance binding affinity through hydrophobic interactions. The oxalamide group can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Similar structure but lacks the piperidine and cycloheptyl groups.

    N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Contains a pyridyl and naphthyl group instead of the piperidine and thiophene groups.

Uniqueness

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to its combination of a cycloheptyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-cycloheptyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S/c24-19(20(25)22-17-6-3-1-2-4-7-17)21-14-16-9-11-23(12-10-16)15-18-8-5-13-26-18/h5,8,13,16-17H,1-4,6-7,9-12,14-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAUFLPSFCBWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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